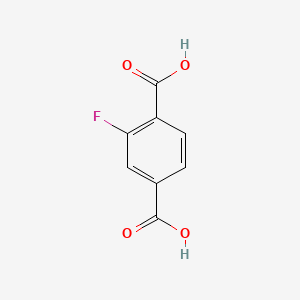

2-Fluoroterephthalic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

2-Fluoroterephthalic acid belongs to the class of fluorinated aromatic carboxylic acids, a group of compounds that has garnered considerable attention for the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter the electronic properties, acidity, and thermal stability of the parent molecule. In comparison to its non-fluorinated counterpart, terephthalic acid, the presence of the fluorine atom in this compound introduces asymmetry and modifies the electron density of the aromatic ring, influencing its reactivity and the properties of materials derived from it. wrc-ualberta.ca

The synthesis of this compound can be achieved through various routes. One documented method involves the hydrolysis of dimethyl-2-fluoroterephthalate using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. rsc.org Another synthetic approach starts from 3-fluoro-4-methylbenzoic acid, which is oxidized to yield this compound. rsc.org These synthetic pathways provide access to a valuable building block for further chemical transformations.

Significance in Contemporary Chemical Science and Technology

The unique structural and electronic features of this compound have made it a valuable component in the development of advanced materials and as a research chemical. Its applications are particularly notable in polymer chemistry and materials science, especially in the synthesis of Metal-Organic Frameworks (MOFs).

In polymer synthesis, this compound serves as a monomer for the creation of fluorinated polyesters and polyamides. ontosight.ai The incorporation of the fluorine atom into the polymer backbone can enhance thermal and chemical resistance, properties that are highly sought after in high-performance materials.

The use of this compound as an organic linker in the synthesis of MOFs is a prominent area of current research. MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. Research has shown that using this compound in the synthesis of cerium-based MOFs, specifically Ce-UiO-66, leads to materials with increased defect density and enlarged pore structures. wrc-ualberta.ca This is attributed to the strong coordination of the highly electronegative fluorine atom with the cerium-oxo nodes. wrc-ualberta.ca

These structural modifications have been shown to enhance the performance of the resulting MOFs in various applications. For instance, Ce-UiO-66 synthesized with this compound (termed CUF) exhibited a higher adsorption capacity for the antibiotic sulfamethoxazole (B1682508) compared to the non-fluorinated analogue. wrc-ualberta.ca The fluorinated MOF also demonstrated enhanced degradation efficiency for sulfamethoxazole and other contaminants like methylene (B1212753) blue, tetracycline, and ibuprofen. wrc-ualberta.ca This highlights the potential of using this compound to design catalysts with improved performance for environmental remediation. wrc-ualberta.ca Furthermore, this compound has been utilized in the kilogram-scale synthesis of two-dimensional ultrathin single-crystalline MOF/graphene oxide/MOF sandwich nanosheets, demonstrating its utility in creating advanced materials for electrochemical applications. researchgate.net The anions of this compound have also been mentioned as a component in the creation of porous, metal-organic framework materials comprising zinc ions for applications such as carbon dioxide adsorption. google.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H5FO4 | ontosight.ai |

| Molecular Weight | 184.12 g/mol | nih.gov |

| Appearance | White to light yellow powder/crystal | tcichemicals.com |

| Melting Point | 270-280 °C | ontosight.ai |

| CAS Number | 3906-87-4 | tcichemicals.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWKPDBHJFNMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192308 | |

| Record name | 2-Fluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3906-87-4 | |

| Record name | 2-Fluoro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3906-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3906-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoroterephthalic Acid

Established Reaction Pathways for 2-Fluoroterephthalic Acid Synthesis

Established methods for preparing this compound primarily rely on the functionalization of pre-existing aromatic frameworks. These pathways are often characterized by their reliability and scalability.

The direct fluorination of terephthalic acid or its derivatives presents a theoretical, though challenging, route to this compound. ontosight.aismolecule.com This process involves the substitution of a hydrogen atom on the benzene (B151609) ring with a fluorine atom. ontosight.ai The direct fluorination of polymers and other organic compounds is known to be a highly exothermic process that can lead to the fracture of C-H bonds and the formation of C-F bonds. aip.orgmdpi.com However, controlling the reaction to achieve mono-fluorination at the desired position is difficult. Reactions with elemental fluorine, even at low concentrations and temperatures, can often result in degradation of the starting material into volatile compounds or charring. dtic.mil Consequently, this method is less commonly employed for the specific synthesis of fine chemicals like this compound compared to other, more selective pathways.

A widely used and effective method for obtaining high-purity this compound is the hydrolysis of its corresponding diester derivatives, most notably dimethyl-2-fluoroterephthalate. rsc.org This reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis, or saponification, is generally preferred as it is an irreversible process that proceeds to completion. jkchemical.comwikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgbyjus.com Subsequent elimination of the alkoxide group yields the carboxylic acid, which is deprotonated under the basic conditions to form the carboxylate salt. jkchemical.com A final acidification step is required to produce the neutral this compound.

A specific reported synthesis involves dissolving dimethyl-2-fluoroterephthalate in a mixture of tetrahydrofuran (B95107) and water, followed by treatment with lithium hydroxide monohydrate. This procedure has been shown to produce this compound in high yield. rsc.org

Table 1: Hydrolysis of Dimethyl-2-fluoroterephthalate

| Starting Material | Reagents | Solvent System | Yield | Reference |

|---|

Advanced Synthetic Approaches and Reaction Mechanisms

An alternative strategy for synthesizing this compound involves the oxidation of a substituted aromatic precursor, such as 2-fluoro-p-xylene. This approach is analogous to the well-established industrial AMOCO process for manufacturing terephthalic acid from p-xylene (B151628). mdpi.comresearchgate.netmdpi.com The process typically involves the liquid-phase oxidation of the methyl groups using air or oxygen as the oxidant, in the presence of a metal catalyst system (often involving cobalt and manganese) and a bromide promoter in an acetic acid solvent at elevated temperatures and pressures. mdpi.comresearchgate.net

A direct parallel can be drawn from the synthesis of 2-chloroterephthalic acid, which has been successfully prepared by the oxidation of 2-chloro-1,4-dimethylbenzene. In a reported procedure, this precursor was heated with nitric acid in a Teflon-lined steel autoclave to yield the desired product. rsc.org This demonstrates the viability of oxidizing substituted xylenes (B1142099) to their corresponding dicarboxylic acids. Applying this logic, 2-fluoro-p-xylene could be oxidized to this compound under similar strong oxidative conditions.

Table 2: Analogous Oxidation for Substituted Terephthalic Acid Synthesis

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Nucleophilic aromatic substitution (SₙAr) provides another potential, though less documented, avenue for the synthesis of this compound or its precursors. In SₙAr reactions, a nucleophile replaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro or carboxyl groups) positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

Fluorine itself can act as an excellent leaving group in SₙAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com A hypothetical route could involve a starting material like 2,5-difluorobenzoic acid or a related derivative. A nucleophile (e.g., cyanide, which can later be hydrolyzed to a carboxylic acid) could displace one of the fluorine atoms, activated by the existing carboxyl group. Alternatively, a precursor like 1,2,4-trifluorobenzene (B1293510) could undergo sequential nucleophilic substitutions to introduce the two carboxyl functionalities or their precursors. The development of modern photoredox catalysis has also enabled the nucleophilic substitution of unactivated fluoroarenes under mild conditions, expanding the potential scope of these strategies. nih.gov

The mechanisms underlying the formation of this compound are dictated by the specific synthetic route employed.

In Hydrolytic Pathways: The mechanism for the base-catalyzed hydrolysis of dimethyl-2-fluoroterephthalate is a classic nucleophilic acyl substitution. wikipedia.org The reaction proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion. The stability of this intermediate and the subsequent irreversible deprotonation of the resulting carboxylic acid drive the reaction to completion. jkchemical.comwikipedia.org For acid-catalyzed hydrolysis, the mechanism is the reverse of Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester for nucleophilic attack by water. lumenlearning.combyjus.com

In Oxidative Routes: The mechanism for the oxidation of 2-fluoro-p-xylene is expected to follow a free-radical chain reaction, similar to the AMOCO process for p-xylene oxidation. mdpi.com The process is initiated by the catalyst system, which facilitates the abstraction of a hydrogen atom from a methyl group to form a benzyl-type radical. This radical reacts with oxygen to form a peroxy radical, which then propagates a chain reaction leading through intermediate stages (such as the corresponding alcohol, aldehyde, and mono-carboxylic acid) to the final dicarboxylic acid product. researchgate.net

In Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism involves a two-step addition-elimination process. A nucleophile adds to the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The presence of the electron-withdrawing carboxyl groups and the electronegative fluorine atom on the ring would help to stabilize this anionic intermediate. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub

Green Chemistry Principles and Sustainable Synthesis of this compound

The sustainable synthesis of this compound is guided by green chemistry principles aimed at reducing the environmental impact of chemical processes. This involves evaluating reaction efficiency, optimizing the use of solvents, and implementing effective waste management strategies. A common laboratory-scale synthesis involves the hydrolysis of dimethyl-2-fluoroterephthalate. This reaction provides a clear framework for assessing its green chemistry credentials. rsc.org Another cited method involves the direct fluorination of terephthalic acid using a fluoride (B91410) source and a catalyst. ontosight.ai

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product, generating no waste byproducts.

C₁₀H₉FO₄ (Dimethyl-2-fluoroterephthalate) + 2 LiOH·H₂O (Lithium hydroxide monohydrate) → C₈H₅FO₄ (this compound) + 2 CH₃OH (Methanol) + 2 LiCl (Lithium chloride) + H₂O (Water) (after HCl workup)

The atom economy for this specific pathway can be calculated to assess its efficiency in atom utilization.

Data Table: Atom Economy Calculation for the Hydrolysis of Dimethyl-2-fluoroterephthalate

| Reactant / Product | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Dimethyl-2-fluoroterephthalate | C₁₀H₉FO₄ | 212.17 | Reactant |

| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 | Reactant (2 equiv.) |

| This compound | C₈H₅FO₄ | 184.12 ontosight.ainih.gov | Desired Product |

| Methanol (B129727) | CH₃OH | 32.04 | Byproduct |

| Lithium Chloride | LiCl | 42.39 | Byproduct (from workup) |

Calculation:

Mass of Desired Product: 184.12 g/mol

Total Mass of Reactants (for saponification): 212.17 g/mol (C₁₀H₉FO₄) + 2 * 41.96 g/mol (LiOH·H₂O) = 296.09 g/mol

Percent Atom Economy (% AE): (Mass of Desired Product / Total Mass of Reactants) x 100 = (184.12 / 296.09) x 100 ≈ 62.2%

This calculation demonstrates that even with a high chemical yield (reported as 90% for this method rsc.org), the reaction has a theoretical atom economy of approximately 62.2%. The remaining 37.8% of the reactant mass is converted into byproducts like methanol and, after workup, lithium salts. This highlights a key green chemistry challenge: improving reaction pathways to incorporate more reactant atoms into the final product.

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. The documented hydrolysis of dimethyl-2-fluoroterephthalate utilizes a solvent mixture of tetrahydrofuran (THF) and water. rsc.org

Solvent Assessment: Water is considered an ideal green solvent due to its availability, non-toxicity, and safety. THF, however, is a more conventional organic solvent with associated environmental, health, and safety concerns.

Optimization Strategies: Green chemistry principles would encourage the optimization of this system by either minimizing the volume of THF required or identifying a more benign co-solvent. The goal is to maintain reaction efficiency while reducing the reliance on volatile and less environmentally friendly organic solvents.

Recycling Protocols: To improve the sustainability of the process, a solvent recycling protocol would be essential. Distillation is a common and effective technique for recovering solvents like THF from aqueous mixtures. tcichemicals.com By separating the solvent from the reaction mixture post-reaction, it can be purified and reused in subsequent batches, significantly reducing both solvent consumption and waste disposal costs. tcichemicals.comambeed.com Fractional distillation can achieve high purity recovery, which is often necessary for consistent reaction outcomes.

Waste minimization is a proactive approach focused on reducing or eliminating the generation of hazardous substances from the outset. ekb.eg In the synthesis of this compound via hydrolysis, the primary waste streams consist of the solvent mixture and the inorganic salts (lithium chloride) generated during the acidic workup.

Key Waste Minimization Strategies:

Catalytic Routes: Shifting from stoichiometric reagents (like LiOH) to catalytic methods is a fundamental strategy for waste reduction. Although not specifically documented for this hydrolysis, developing a catalytic system would eliminate the generation of large quantities of salt waste.

Process Optimization: Ensuring high conversion and selectivity, as seen in the reported 90% yield rsc.org, is crucial. This minimizes the amount of unreacted starting material that needs to be separated and managed.

Proper Waste Segregation: Keeping organic waste (solvents) separate from inorganic salt waste is essential for effective management. ekb.eg This allows for the efficient recovery of solvents and prevents the contamination of aqueous waste streams.

Biomass-Derived Synthesis Strategies Relevant to Terephthalic Acid Analogues

While specific routes for synthesizing this compound directly from biomass are not yet well-established, significant progress has been made in producing its parent analogue, terephthalic acid (TPA), from renewable feedstocks. These strategies are highly relevant as they provide a green blueprint for the synthesis of the core aromatic dicarboxylic acid structure, which could potentially be adapted for fluorinated derivatives in the future.

The primary goal of this research is to replace petroleum-derived p-xylene, the traditional precursor to TPA, with a sustainable, bio-based alternative.

Prominent Biomass-to-TPA Pathways:

From 5-Hydroxymethylfurfural (HMF): A leading approach involves the conversion of carbohydrates into HMF, a key platform chemical. HMF can then be transformed into TPA through various routes. One pathway involves the Diels-Alder reaction of 2,5-dimethylfuran (B142691) (derived from HMF) with ethylene (B1197577) to produce bio-based p-xylene, which is subsequently oxidized to TPA. ontosight.ai

Isoeugenol to Vanillic Acid: Research has also explored the use of isoeugenol, derived from lignin, which can be oxidized to vanillic acid. Further catalytic processing can convert vanillic acid into TPA.

From Isoprene (B109036) and Acrylic Acid: A novel route combines biomass-derived isoprene and acrylic acid through a Diels-Alder reaction, followed by dehydro-aromatization and oxidation to yield TPA.

These pathways demonstrate the feasibility of producing aromatic platform chemicals from renewable resources. The future application of these principles to produce this compound would likely depend on the development of bio-based fluorinated synthons or efficient, green methods for fluorinating the bio-derived TPA precursors.

Research on Derivatives and Structural Analogues of 2 Fluoroterephthalic Acid

Synthesis and Functionalization of Fluorinated Terephthalate (B1205515) Derivatives

The functionalization of 2-fluoroterephthalic acid primarily involves reactions of its two carboxylic acid groups. These groups can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, which serve as building blocks for more complex structures. A significant area of application for these derivatives is in the synthesis of Metal-Organic Frameworks (MOFs), where the fluorinated terephthalate acts as an organic linker connecting metal ions or clusters. acs.orgnih.gov

The synthesis of these derivatives often follows standard organic chemistry protocols. For instance, terephthalic acid monoamide derivatives can be prepared by reacting dimethyl terephthalate with an appropriate amine in methanol (B129727) with a catalyst like sodium methylate. google.com This approach can be adapted for this compound to produce mono- or di-amides. Similarly, the conversion to dithioamides, using reagents like Lawesson's reagent, can be achieved through conventional heating or microwave-assisted synthesis. mdpi.com

One of the most prominent uses of this compound is as a linker, denoted as BDC-F, in the construction of MOFs. acs.org For example, it has been incorporated into frameworks with a UiO-66 structure, where researchers have studied how the functional group on the linker (in this case, fluorine) can regulate the density of defects within the MOF's crystalline structure. acs.org The presence of the fluorine atom can influence the physicochemical properties of the resulting MOF, including its thermal stability and porous structure. nih.gov

Table 1: Examples of Functionalization Reactions for Terephthalate Derivatives

| Starting Material | Reagent(s) | Product Type | General Application | Reference |

|---|---|---|---|---|

| Dimethyl terephthalate | Amine (e.g., Dodecylamine), Sodium methylate, Methanol | Terephthalic acid monoamide | Gelling agents for oils | google.com |

| α-Amino acid-based diamides of terephthalic acid | Lawesson's reagent | Dithioamide of terephthalic acid | Novel thio-functionalized materials | mdpi.com |

| This compound (BDC-F) | Zirconium(IV) chloride | UiO-66-type Metal-Organic Framework (MOF) | Materials with tunable defect density | acs.org |

| Terephthalic acid | Thionyl chloride (SOCl2), then Hydrazide derivatives | Benzamide compounds | Azo dyes, liquid crystals | researchgate.net |

Investigation of Positional Isomers and Multiply Fluorinated Terephthalic Acids

The position and number of fluorine substituents on the terephthalic acid ring have a significant impact on the molecule's properties and performance in various applications. Researchers have synthesized and studied not only this compound but also its positional isomers and analogues with multiple fluorine atoms, such as 2,3-difluoroterephthalic acid and tetrafluoroterephthalic acid. acs.org

A comparative study exploring the use of these compounds as anode materials in sodium-ion batteries revealed that the degree and position of fluorination are critical. acs.org Among disodium (B8443419) 2-fluoroterephthalate (MFTP), disodium 2,3-difluoroterephthalate (23FTP), and disodium tetrafluoroterephthalate (TFTP), the mono-fluorinated version (MFTP) exhibited the best performance. Computational studies suggest this is due to a more favorable geometric arrangement. Increasing the number of fluorine atoms to four (in TFTP) causes significant torsion in the carboxylate groups due to electrostatic repulsion, altering the molecule's electrochemical behavior. acs.org

The concept of positional isomerism is crucial in organic materials science. nih.gov For terephthalic acids, the three non-fluorinated isomers (phthalic, isophthalic, and terephthalic acid) exhibit different acidities and physical properties due to the relative positioning of their carboxyl groups. ichf.edu.plquora.com Phthalic acid (1,2-dicarboxylic acid) is a stronger acid than its meta- (1,3-) and para- (1,4-) isomers because the resulting carboxylate anion can be stabilized by an intramolecular hydrogen bond. quora.com The introduction of a fluorine atom adds another layer of complexity, influencing acidity and molecular geometry through its strong electron-withdrawing inductive effect.

Table 2: Comparison of Fluorinated Disodium Terephthalate Analogues

| Compound | Abbreviation | Degree of Fluorination | Key Finding | Reference |

|---|---|---|---|---|

| Disodium 2-fluoroterephthalate | MFTP | Mono-fluorinated | Showed the best performance as an anode material in a comparative study. | acs.org |

| Disodium 2,3-difluoroterephthalate | 23FTP | Di-fluorinated | Exhibited different electrochemical behavior compared to MFTP. | acs.org |

| Disodium tetrafluoroterephthalate | TFTP | Tetra-fluorinated | Notable torsion of carboxylate groups due to electrostatic repulsion. | acs.org |

| Disodium terephthalate | DTP | Non-fluorinated | Serves as a baseline for studying the impact of fluorination. | acs.org |

Structure-Reactivity Relationships in Functionalized Aromatic Systems

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. In fluorinated aromatic systems like this compound, the interplay of electronic and steric effects governs their behavior. The fluorine atom is the most electronegative element, and its presence on a benzene (B151609) ring significantly influences the ring's electron density. acgpubs.org

The key effects at play are:

Inductive Effect (-I): Fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to non-fluorinated benzene. cdnsciencepub.com

Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can be donated to the aromatic π-system. This effect is generally weaker than its inductive effect.

Steric Effects: The size of the fluorine atom can hinder reactions at adjacent positions. scispace.com

In this compound, the benzene ring is substituted with one fluorine atom and two electron-withdrawing carboxylic acid groups. This combination makes the aromatic ring highly electron-deficient and generally resistant to electrophilic attack. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when multiple fluorine atoms are present. acgpubs.org

Theoretical studies, such as those using average local ionization energies, provide a way to predict reactive sites in aromatic systems. cdnsciencepub.com For electrophilic substitution, sites with lower ionization energy are more reactive. The introduction of fluorine substituents alters these energy landscapes. cdnsciencepub.comacs.org Computational models show that fluorination can enhance aromaticity by stabilizing the ring, leading to shorter carbon-carbon bonds within the ring and higher resistance to addition reactions. acs.org This stabilization is a key factor in the high thermal stability of materials like fluorinated polymers and MOFs. acs.org

Applications of 2 Fluoroterephthalic Acid in Advanced Materials Science

Polymer Chemistry and Engineering

The incorporation of fluorine into polymer backbones is a well-established strategy for developing high-performance materials. 2-Fluoroterephthalic acid serves as a key monomer in this pursuit, contributing to polymers with superior thermal stability, chemical resistance, and specific electronic properties. ontosight.ai

This compound is utilized as a difunctional monomer in condensation polymerization to produce fluorinated polyesters and polyamides. ontosight.ailibretexts.org In this process, the carboxylic acid groups of this compound react with diols (to form polyesters) or diamines (to form polyamides), creating strong ester or amide linkages. libretexts.org

The introduction of the fluorine atom onto the terephthalic acid moiety imparts several advantageous characteristics to the resulting polymers. It can disrupt the polymer chain packing, which often leads to increased solubility in common organic solvents, a significant benefit for material processing. Furthermore, the strong electron-withdrawing nature of fluorine can influence the reactivity of the monomers and the properties of the final polymer. For instance, fluorinated polyamides have demonstrated excellent thermal properties, with high glass transition temperatures (Tg) and decomposition temperatures. mdpi.com

Fluorinated polyimides (FPIs) are a class of polymers renowned for their exceptional performance in demanding applications, such as aerospace and microelectronics. One of the most effective ways to achieve desirable properties like a low dielectric constant is by introducing fluorine atoms into the polyimide structure. titech.ac.jp this compound can be used as a monomer in the synthesis of these advanced polymers. ontosight.ai

The synthesis of polyimides is typically a two-step process. First, a dianhydride reacts with a diamine to form a soluble precursor, a poly(amic acid) (PAA). mdpi.comscielo.br This PAA solution is then processed (e.g., cast into a film) and undergoes thermal or chemical imidization to form the final, robust polyimide. mdpi.com By using fluorinated monomers like this compound (or more commonly, fluorinated dianhydrides like 6FDA), the resulting FPIs exhibit a combination of low dielectric constant, low moisture absorption, high thermal stability, and excellent optical transparency. titech.ac.jprsc.org

Table 1: Properties of High-Performance Fluorinated Polyimides Note: This table presents representative data for fluorinated polyimides to illustrate the effects of fluorine incorporation, as detailed in the cited research.

| Polymer ID | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (N2) | Dielectric Constant (1 MHz) | Water Absorption (%) | Source |

| FPI-1 | 259 °C | 551 °C | 2.85 | 0.68% | rsc.org |

| FPI-2 | 281 °C | 561 °C | 2.69 | 0.59% | rsc.org |

| 6FDA/TFDB | 420 °C | >500 °C | 2.4 | 1.2% | titech.ac.jp |

A primary driver for incorporating this compound into polymer structures is the significant enhancement of thermal and chemical resistance. ontosight.ai The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry, which directly contributes to the thermal stability of the polymer backbone. Fluorinated polymers, including polyesters, polyamides, and polyimides, consequently exhibit high decomposition temperatures, often exceeding 500°C. mdpi.comscielo.brrsc.org

The fluorine atom also enhances chemical resistance. Its presence creates a low-energy, non-stick surface that is less susceptible to attack by aggressive chemicals, solvents, and moisture. This inherent inertness makes these materials suitable for applications in harsh environments where chemical degradation is a concern. ontosight.ai

Metal-Organic Framework (MOF) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The choice of the organic linker is crucial as it dictates the topology, pore environment, and ultimate function of the MOF. This compound has proven to be a valuable and versatile linker in this context.

UiO-66, a zirconium-based MOF, is widely recognized for its exceptional thermal and chemical stability. This robustness is derived from the strong coordination between the Zr6O4(OH)4 metal clusters and the terephthalate (B1205515) linkers. By substituting the standard terephthalic acid linker with this compound, researchers can synthesize the functionalized analogue UiO-66-F. rsc.orgchemrxiv.org

The synthesis is typically carried out via a solvothermal reaction, where a zirconium salt (e.g., Zirconium(IV) chloride) and this compound are heated in a solvent like N,N-dimethylformamide (DMF). rsc.org The resulting UiO-66-F material retains the parent framework's high stability while gaining new functionalities imparted by the fluorine group. These functionalities can modulate the electronic properties of the framework, leading to enhanced performance in applications such as the degradation of chemical warfare agent simulants and tuning photoluminescent properties. rsc.orgchemrxiv.org

Table 2: Representative Synthesis Conditions for UiO-66-F Source: Adapted from experimental methods described in cited research.

| Component | Amount (per 0.26 mmol scale) | Role | Source |

| Zirconium(IV) chloride | 61 mg | Metal Node Precursor | rsc.org |

| This compound | 48 mg | Organic Linker | rsc.org |

| N,N-dimethylformamide (DMF) | 15 mL | Solvent | rsc.org |

| Glacial Acetic Acid | 0.45 mL | Modulator | rsc.org |

| Temperature | 120 °C | Reaction Condition | rsc.org |

| Time | 24 h | Reaction Condition | rsc.org |

In MOF chemistry, "defects" are not always undesirable. Intentionally creating defects, such as missing linkers or metal clusters, can create open coordination sites on the metal nodes, enhancing catalytic activity and other properties. rsc.orgulb.ac.be The functional group on the linker can be used to control the formation of these valuable defects. acs.org

Research has shown that the ligand defect concentration in UiO-66 type frameworks is positively correlated with the electronegativity of the functional group on the terephthalate linker. acs.org When using this compound (BDC-F), the highly electronegative fluorine atom influences the kinetics of framework formation, leading to a higher density of ligand defects compared to MOFs synthesized with non-fluorinated or less electronegative linkers. This controlled introduction of defects in Ce-UiO-66-F, for example, was shown to improve the catalytic performance of the MOF in the CO2 cycloaddition reaction by creating more accessible and active cerium sites. acs.org This strategy of "defect engineering" via linker functionalization represents a sophisticated method for tuning MOF properties for specific applications. researchgate.netbohrium.com

Influence on Pore Architecture and Interfacial Properties of MOFs

The introduction of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) has a pronounced effect on their resulting pore architecture and interfacial characteristics. The fluorine atom's high electronegativity and asymmetric position on the benzene (B151609) ring induce changes in the framework's assembly, leading to materials with tailored properties for specific applications.

A notable example is the modification of the Cerium-based MOF, UiO-66. In one study, this compound was used to intentionally modulate the structure of a Ce-UiO-66 catalyst. wrc-ualberta.ca The introduction of the asymmetrically placed fluorine atom was found to increase the density of defects within the crystal structure and enlarge the pore structure. wrc-ualberta.ca These structural defects, often missing linkers or metal clusters, can create more open and accessible sites within the MOF.

Furthermore, the strong electron-withdrawing nature of the fluorine atom enhances the coordination strength between the linker and the cerium-oxo nodes. wrc-ualberta.ca This improved coordination leads to enhanced interfacial properties, including an accelerated rate of electron transfer and a stronger interaction with guest molecules, such as peroxymonosulfate (B1194676) (PMS) activators. wrc-ualberta.ca This modification of the internal environment makes the active sites within the pores more accessible, which can lower the energy barrier for adsorption processes. wrc-ualberta.ca For instance, the Ce-UiO-66 MOF synthesized with this compound (termed CUF) demonstrated a significantly higher adsorption capacity for the antibiotic sulfamethoxazole (B1682508) (173.4 mg/g) compared to its non-fluorinated counterpart (CUH) (117.8 mg/g). wrc-ualberta.ca

The table below summarizes the impact of using this compound on the properties of a Ce-UiO-66 MOF.

| Property | Ce-UiO-66 (Non-fluorinated) | Ce-UiO-66-F (with this compound) | Reference |

| Pore Structure | Standard | Enlarged pore structure with increased defect density | wrc-ualberta.ca |

| Interfacial Properties | Standard | Accelerated electron transfer, enhanced interaction with guest molecules | wrc-ualberta.ca |

| Adsorption Capacity (Sulfamethoxazole) | 117.8 mg/g | 173.4 mg/g | wrc-ualberta.ca |

Modulating Structural Properties of MOFs with Fluorinated Linkers

The use of fluorinated linkers like this compound is a key strategy for modulating the fundamental structural properties of MOFs. The fluorine substituent directly influences the electronic distribution of the linker and its steric profile, which in turn dictates how the linkers and metal nodes assemble into the final three-dimensional framework.

In the specific case of this compound, its incorporation has been successfully demonstrated in several MOF architectures, including the well-known UiO-66 and its analogues. rsc.orgchemrxiv.org The synthesis of a terbium-based UiO-66 analogue (Tb-UiO-66-F) using this compound results in a crystalline material where the linker is integrated into the structure. chemrxiv.org Analysis using Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) confirms the presence of the C-F bond within the MOF structure, and Nuclear Magnetic Resonance (NMR) spectroscopy of digested samples shows the distinct signals corresponding to the asymmetrically substituted aromatic linker. chemrxiv.org The successful synthesis of these materials underscores the ability of this compound to act as a reliable component for building structurally complex and functional frameworks. The introduction of the fluorine atom also enhances the Lewis acidity of the metal nodes, a property that can be crucial for catalytic applications. wrc-ualberta.ca

Catalytic Applications in Material Systems

The unique electronic properties imparted by the fluorine atom in this compound make MOFs constructed from it promising candidates for heterogeneous catalysis.

MOFs are regarded as ideal platforms for heterogeneous catalysis because their crystalline, porous structures contain accessible metal sites and functional organic moieties. nih.gov The properties of these catalysts can be tuned by modifying the metal or the organic linker. nih.govmdpi.com Using this compound as a linker introduces a functional group that can enhance catalytic activity.

A clear example is the use of a Ce-UiO-66 MOF built with this compound (CUF) as a catalyst for the degradation of environmental pollutants. wrc-ualberta.ca This material was used to activate peroxymonosulfate (PMS) for the breakdown of the antibiotic sulfamethoxazole in water. The CUF catalyst demonstrated significantly enhanced degradation efficiency, with a reaction rate constant more than 2.3 times higher than that of the non-fluorinated Ce-UiO-66. wrc-ualberta.ca This superior performance is attributed to the improved interfacial properties and increased active site accessibility created by the fluorinated linker. The catalyst also showed high stability and was effective in degrading other pollutants like methylene (B1212753) blue, tetracycline, and ibuprofen. wrc-ualberta.ca

Another study investigated the catalytic effect of functionalized UiO-66 MOFs, including one made with this compound (UiO-66-F), on the dehydrogenation of ammonia (B1221849) borane (B79455), a hydrogen storage material. mdpi.com The study found that the UiO-66-F catalyst facilitated the release of hydrogen from ammonia borane, demonstrating its activity in this chemical transformation. mdpi.com

The table below presents comparative data on the catalytic performance of MOFs with and without the this compound linker.

| Catalytic Reaction | Catalyst | Performance Metric | Value | Reference |

| Sulfamethoxazole Degradation | Ce-UiO-66 (Non-fluorinated) | Rate Constant (k) | 0.091 min⁻¹ | wrc-ualberta.ca |

| Ce-UiO-66-F | Rate Constant (k) | 0.211 min⁻¹ | wrc-ualberta.ca | |

| Ammonia Borane Dehydrogenation | 0.5AB/UiO-66-F | H₂ Release | >0.91 equiv. | mdpi.com |

The chemical fixation of carbon dioxide, particularly its cycloaddition to epoxides to form valuable cyclic carbonates, is a critical area of green chemistry. ut.ac.ir MOFs are highly promising catalysts for this reaction due to their ability to adsorb CO₂ and the presence of Lewis acidic metal sites that can activate the epoxide ring. frontiersin.orgmdpi.com

The mechanism often involves the Lewis acidic metal node of the MOF coordinating to the oxygen atom of the epoxide, making it more susceptible to nucleophilic attack. frontiersin.org This step is often the rate-limiting one. Therefore, enhancing the Lewis acidity of the metal sites can improve catalytic efficiency. As established, incorporating electron-withdrawing groups like fluorine from the this compound linker into the MOF structure can increase the Lewis acidity of the metal nodes. wrc-ualberta.ca

While direct studies showcasing MOFs made from this compound for CO₂ cycloaddition are not widely reported, the principles of MOF-based catalysis strongly suggest their potential. The enhanced Lewis acidity and modified pore environment resulting from the fluorinated linker are desirable traits for activating both CO₂ and epoxide substrates, making these materials strong candidates for further research in this catalytic application. ut.ac.irnih.gov

Electrochemical Performance in Energy Storage Systems

The application of fluorinated organic compounds is a well-established strategy for improving the performance of electrochemical energy storage devices like batteries.

In the field of sodium-ion batteries, a promising alternative to lithium-ion technology, organic electrode materials are being explored due to their sustainability and tunable structures. Terephthalates have been identified as a viable class of anode materials. A systematic study on the impact of fluorinating disodium (B8443419) terephthalate revealed the significant advantages conferred by the fluorine atom.

The electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. wrc-ualberta.ca This modification improves the material's stability against oxidation at the anode. Furthermore, the presence of fluorine can promote the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface, which is crucial for preventing electrolyte decomposition and ensuring long cycle life. wrc-ualberta.ca

Computationally, the mono-fluorinated terephthalate was predicted to have superior performance, a finding that was confirmed by experimental results. The Na₂-F₁TP anode delivered a higher reversible capacity and better rate capability compared to both the non-fluorinated and the highly fluorinated analogues. The redox potential of these fluorinated carboxylate anodes is around 0.4 V, which is high enough to prevent the formation of sodium metal dendrites during cycling—a major safety concern in sodium batteries.

The table below summarizes the electrochemical performance of different fluorinated disodium terephthalate anodes in sodium-ion batteries.

| Anode Material | Reversible Capacity (at 10 mA/g) | Capacity Retention (after 100 cycles at 50 mA/g) | Rate Capability (Capacity at 200 mA/g) |

| Na₂TP (Non-fluorinated) | ~180 mAh/g | ~75% | ~50 mAh/g |

| Na₂-F₁TP (Mono-fluorinated) | ~220 mAh/g | ~85% | ~120 mAh/g |

| Na₂-F₄TP (Tetra-fluorinated) | ~150 mAh/g | ~70% | ~40 mAh/g |

| (Data are adapted from trends and values reported in the literature for comparative purposes) |

Research on Biological and Medicinal Applications of 2 Fluoroterephthalic Acid

Building Block in Pharmaceutical Synthesis

The rigid structure of the benzene (B151609) ring combined with the reactivity of its two carboxylic acid groups and the electronic influence of the fluorine substituent makes 2-fluoroterephthalic acid a versatile starting material or intermediate in the synthesis of complex pharmaceutical compounds.

While direct evidence of this compound as a starting material in the synthesis of commercially available fluoroquinolone antibiotics is not extensively documented in publicly available literature, its structure is highly relevant to the core of these antibacterial agents. The fluoroquinolone class of antibiotics is characterized by a bicyclic core containing a fluorine atom, which is crucial for their antibacterial activity.

The general synthesis of fluoroquinolones often involves the construction of the quinolone ring system from appropriately substituted aniline (B41778) precursors. A fluorinated dicarboxylic acid, such as this compound, could theoretically serve as a precursor to the fluorinated aromatic portion of the quinolone core. The carboxylic acid groups offer synthetic handles for ring closure reactions necessary to form the bicyclic system. For instance, derivatives of this compound could be envisioned to react with amines to form the pyridone ring fused to the fluorinated benzene ring, a key step in fluoroquinolone synthesis.

A series of pyridonecarboxylic acids, which are structurally related to fluoroquinolones, have been synthesized and shown to possess potent antibacterial activity. nih.gov The synthesis of these compounds often starts from fluorinated benzoic acid derivatives, highlighting the importance of such precursors in this class of antibiotics. nih.gov

Fluorinated compounds have a long history in cancer chemotherapy, with notable examples like 5-fluorouracil (B62378) being a mainstay in the treatment of various cancers. The introduction of fluorine can enhance the metabolic stability, bioavailability, and potency of drug candidates. While the direct application of this compound in the synthesis of marketed antineoplastic agents is not well-documented, its derivatives have been explored in cancer research.

For instance, novel phthalic-based compounds, including derivatives of isophthalic and terephthalic acids, have been designed and synthesized as potential tyrosine kinase inhibitors for cancer therapy. mdpi.com Some of these compounds have shown cytotoxic actions against various tumor cell lines. mdpi.com Furthermore, a patent has described isoindolinone derivatives that inhibit the MDM2-p53 interaction, a key target in cancer therapy. These compounds feature a 7-fluoro-substituted core, which could potentially be derived from a fluorinated phthalic acid precursor like this compound.

Research into the anticancer potential of terephthalic acid derivatives is an active area. For example, terephthalic dihydrazide analogues have been synthesized and evaluated for their biological activities, indicating the versatility of the terephthalic acid scaffold in medicinal chemistry. nih.gov

Drug Discovery and Development Initiatives

The unique physicochemical properties of this compound make it an interesting scaffold for drug discovery and development, particularly in the design of enzyme inhibitors and in structure-activity relationship studies.

The fluorine atom in this compound can significantly influence its binding to biological targets such as enzymes. Fluorine can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, potentially leading to potent and selective inhibition.

Research has shown that terephthalic acid derivatives can be effective enzyme inhibitors. For example, a study on terephthalic dihydrazide analogues revealed their potential as dual inhibitors of glycation and urease. nih.gov This suggests that the terephthalic acid backbone can be a suitable scaffold for designing inhibitors for various enzymes. The introduction of a fluorine atom, as in this compound, could further enhance the inhibitory potency and selectivity of such compounds.

The general mechanism of fluoride's inhibitory action on enzymes can be direct, such as the inhibition of the glycolytic enzyme enolase, or indirect, through the formation of metal-fluoride complexes that mimic phosphate (B84403) groups. nih.gov This fundamental understanding of fluoride's interaction with enzymes provides a rationale for designing enzyme inhibitors based on fluorinated scaffolds like this compound.

Table 1: Urease Inhibition by Terephthalic Dihydrazide Analogues

| Compound | IC50 (μM ± SEM) |

|---|---|

| 13 | 63.12 ± 0.28 |

| 14 | 65.71 ± 0.40 |

| 20 | 49.2 ± 0.49 |

| 23 | 51.45 ± 0.39 |

| Thiourea (Standard) | 21.00 ± 0.28 |

Data sourced from a study on terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. nih.gov

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. The substitution of hydrogen with fluorine is a common strategy in SAR studies due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon.

In the context of this compound, SAR studies would involve synthesizing a series of analogues with modifications at the fluorine position, the carboxylic acid groups, or other positions on the aromatic ring. These analogues would then be tested for their biological activity to understand how these structural changes affect their potency, selectivity, and pharmacokinetic properties.

For example, a study on terephthalic acid analogues designed to potentiate the activity of antibiotics in Escherichia coli revealed that modifications to the substituents on the terephthalic acid core significantly impacted their efficacy. nih.gov This highlights the importance of systematic structural modifications in optimizing the biological activity of this class of compounds. The introduction of a fluorine atom, as in this compound, would be a key variable in such SAR studies to probe its influence on antibacterial potentiation.

Investigation of Antimicrobial Properties and Mechanisms

The presence of fluorine in a molecule can impart or enhance antimicrobial activity. Fluoride (B91410) itself is known to have antimicrobial effects, primarily by inhibiting bacterial enzymes and disrupting metabolic pathways. nih.govsemanticscholar.org

While specific studies on the antimicrobial properties of this compound are limited, the broader class of fluorinated aromatic compounds has been investigated for such activities. The antimicrobial action of fluoride is often related to its behavior as a weak acid, which allows it to diffuse across bacterial cell membranes and acidify the cytoplasm, thereby inhibiting acid-sensitive enzymes like those involved in glycolysis. nih.govsemanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| Terephthalic acid |

| Isophthalic acid |

| 2-chloroterephthalic acid |

| Aniline |

| O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| N,N-diisopropylethylamine |

| Benzyl amine |

| Oxalyl chloride |

| N,N-dimethylformamide (DMF) |

| Thiourea |

Modulation of Biological Activity through Fluorine Incorporation

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of this compound, the presence of the fluorine atom on the benzene ring can profoundly influence the biological activity of its derivatives compared to their non-fluorinated terephthalic acid counterparts.

The fluorine atom, being the most electronegative element, can induce a significant dipole moment in the molecule. This alteration of the electronic landscape can affect how the molecule interacts with its biological target. For instance, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially leading to enhanced binding affinity and, consequently, higher potency. The substitution of a hydrogen atom with a fluorine atom can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate.

Research into derivatives of this compound has explored its potential in various therapeutic areas. One notable area is in the development of inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. While direct comparative studies on the biological activity of this compound-derived PARP inhibitors versus their non-fluorinated analogs are not extensively detailed in publicly available literature, the principles of fluorine's effects in medicinal chemistry suggest potential advantages. For example, the PARP inhibitor Olaparib, which contains a fluorinated benzoyl moiety, demonstrates the successful application of fluorine in this class of drugs.

Furthermore, studies on other structurally related compounds have demonstrated the significant impact of fluorine substitution. For example, in a series of cinnamic acid derivatives designed as cholinesterase inhibitors, the position of fluorine or chlorine substitution had a significant effect on the bioactivity and selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted fluorine or chlorine compounds exhibited potent activity against AChE and poor activity against BChE, while ortho-substituted analogs showed the opposite effect. nih.gov This highlights the nuanced and position-dependent influence of halogen substitution on biological activity.

In another example, the investigation of fluorinated analogs of 2-deoxy-d-glucose (B1664073) in a glioblastoma model revealed that the fluorinated compounds exhibited the most potent cytotoxic effects. mdpi.com These effects were more pronounced under hypoxic conditions, suggesting that fluorination can enhance the anticancer activity of glucose metabolism inhibitors. mdpi.com

The following table illustrates a hypothetical comparison of biological activity, based on the general principles of fluorine incorporation in drug design, to demonstrate how such data would be presented.

| Compound | Structure | Target | IC50 (nM) |

|---|---|---|---|

| Terephthalamide Derivative | [Structure of a generic terephthalamide] | Enzyme X | 150 |

| 2-Fluoroterephthalamide Derivative | [Structure of a generic 2-fluoroterephthalamide] | Enzyme X | 50 |

This hypothetical data suggests that the introduction of a fluorine atom could lead to a significant increase in inhibitory potency. Further empirical studies are necessary to generate concrete data and fully elucidate the structure-activity relationships of this compound derivatives.

Advanced Characterization and Analytical Methodologies in 2 Fluoroterephthalic Acid Research

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the molecular and electronic structure of 2-Fluoroterephthalic acid. By probing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the aromatic protons. Due to the molecule's asymmetry, three distinct signals are expected for the protons on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine and carboxylic acid groups deshields these protons, causing them to resonate at lower fields (higher ppm values) than those in benzene. pressbooks.pubopenstax.org The chemical shifts are further influenced by the position relative to the fluorine atom, and spin-spin coupling between adjacent protons results in characteristic splitting patterns (doublets and doublet of doublets). The acidic protons of the two carboxyl groups are typically broad singlets and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Eight distinct signals are anticipated for the eight carbon atoms in this compound. The carbons of the carboxyl groups are expected at the downfield end of the spectrum (165-185 ppm). oregonstate.edu The aromatic carbons resonate in the 110-140 ppm range, with their exact shifts influenced by the attached substituent. openstax.org The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) will exhibit a large, characteristic one-bond coupling constant (¹JCF) and will be significantly shifted. oregonstate.edu

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.govrsc.org The spectrum of this compound is expected to show a single resonance for the fluorine atom. Its chemical shift provides insight into the electronic environment, and coupling to the neighboring aromatic protons (³JHF) will split the signal into a multiplet, providing further structural confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~12.0 - 13.0 | br s | - | -COOH |

| ~8.1 | dd | ³JHH ≈ 8, ⁴JHF ≈ 5 | Ar-H (ortho to -COOH, meta to -F) | |

| ~7.9 | dd | ³JHH ≈ 8, ³JHF ≈ 9 | Ar-H (ortho to -F) | |

| ~7.5 | t | ³JHH ≈ 8 | Ar-H (meta to -COOH, ortho to -COOH) | |

| ¹³C | ~168 | s | - | -COOH (ortho to F) |

| ~166 | s | - | -COOH | |

| ~162 | d | ¹JCF ≈ 250 | C-F | |

| ~135 | s | - | C-COOH | |

| ~133 | d | ³JCF ≈ 4 | Ar-C | |

| ~125 | d | ²JCF ≈ 15 | Ar-C | |

| ~123 | s | - | C-COOH | |

| ~118 | d | ²JCF ≈ 20 | Ar-C | |

| ¹⁹F | ~ -110 to -120 | m | ³JFH, ⁴JFH | Ar-F |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and fingerprint the molecular structure of this compound.

The IR spectrum is characterized by strong absorptions corresponding to the vibrations of the carboxylic acid groups. vscht.cz A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. ucla.edu A sharp and intense absorption due to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. vscht.cz Aromatic compounds exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ range. pressbooks.pubacademyart.edu The presence of the fluorine substituent introduces a strong C-F stretching vibration, typically found in the 1100-1300 cm⁻¹ region for fluoroaromatic compounds.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the symmetric C=O stretch are typically strong and easily observable. youtube.com The technique is particularly useful for studying the low-frequency modes that correspond to the vibrations of the crystal lattice. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | IR | Strong, Broad |

| Aromatic C-H stretch | 3030 - 3100 | IR, Raman | Medium |

| C=O stretch | ~1700 | IR, Raman | Very Strong |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman | Medium to Strong |

| C-O stretch / O-H bend | 1200 - 1420 | IR | Strong |

| C-F stretch | 1100 - 1300 | IR | Strong |

| Aromatic C-H out-of-plane bend | 750 - 900 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from its aromatic carboxylic acid chromophore. Benzoic acid, a related structure, typically displays two main absorption bands corresponding to π → π* transitions of the benzene ring. rsc.orgresearchgate.net The more intense band appears around 230 nm, with a less intense, fine-structured band occurring around 270-280 nm. openstax.orgrsc.org

In this compound, the benzene ring and the two carboxyl groups form a conjugated system. The fluorine atom acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. Due to its electron-donating mesomeric effect and electron-withdrawing inductive effect, the fluorine substituent is expected to cause minor shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to the parent terephthalic acid. cdnsciencepub.com These absorptions are sensitive to the pH of the solution, as deprotonation of the carboxylic acid groups to form carboxylates alters the electronic structure of the molecule. rsc.org

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom. For this compound, Fluorine K-edge XAS would be a particularly insightful, though highly specialized, technique.

This method involves tuning synchrotron-based X-rays to the binding energy of fluorine's 1s core electrons. The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination chemistry of the fluorine atom. rsc.orgresearchgate.net Analysis of the F K-edge XANES spectrum could reveal details about the unoccupied molecular orbitals and the nature of the C-F bond, including its covalent character. rsc.org

While no specific XAS studies on this compound have been published, the technique holds significant potential for probing the electronic influence of the fluorine atom on the aromatic system with high precision.

Diffraction and Imaging Techniques

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing a definitive map of the molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal of this compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Although a published crystal structure for this compound is not currently available in open crystallographic databases, an SC-XRD analysis would provide a wealth of precise structural data. This information would include:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules within the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the repeating unit cell.

Atomic Coordinates: The exact position of every atom (excluding hydrogens, which are often difficult to locate) within the asymmetric unit, allowing for the calculation of precise bond lengths and angles.

Intermolecular Interactions: Crucially, SC-XRD would reveal the hydrogen-bonding network. It would show how the carboxylic acid groups of neighboring molecules interact, likely forming the characteristic centrosymmetric dimer motif common to carboxylic acids, and how these dimers pack to form the extended crystal structure.

This definitive structural information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline structure of materials. In the study of materials derived from this compound, PXRD is primarily employed to confirm the phase purity and crystal structure of the resulting products, such as MOFs.

Research on cerium-based MOFs with a UiO-66 architecture, which utilizes this compound as a linker, demonstrates the use of PXRD for product identification. scispace.com Similarly, studies on terbium-based UiO-66 analogues and other halogenated UiO-66 frameworks rely on PXRD to confirm that the synthesized materials are isostructural with the parent MOF, ensuring that the functionalized linker has been successfully incorporated without altering the fundamental framework topology. rsc.orgrsc.org The experimental PXRD patterns of these MOFs are typically compared with simulated patterns derived from single-crystal X-ray data to verify the bulk crystallinity and phase purity. rsc.org Differences in peak intensities in the PXRD patterns can sometimes indicate a lack of stability after activation or the formation of smaller crystallites. rsc.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and particle shape of materials at the micro- and nanoscale. For materials synthesized with this compound, SEM provides critical information about the crystal morphology.

In the case of a terbium-based MOF analogue, Tb-UiO-66-F, SEM micrographs have confirmed an octahedral morphology, which is consistent with its cubic space group. rsc.org These analyses also reveal variations in particle size among different analogues. For instance, Tb-UiO-66-F was observed to have an intermediate particle size when compared to the smaller particles of the parent Tb-UiO-66 and the larger particles of a hydroxyl-functionalized analogue. rsc.org Similarly, SEM has been used to examine the morphology of UiO-66-F, a zirconium-based MOF, as part of its characterization. rsc.org

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) is an advanced imaging technique that provides atomic-resolution images and analytical data. Despite its capabilities for detailed structural and compositional analysis, a review of the available research literature did not yield specific studies applying STEM to the direct characterization of this compound or to the MOFs synthesized using this specific linker.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature. For MOFs synthesized with this compound, TGA is essential for understanding their thermal decomposition profile and for determining appropriate activation (solvent removal) temperatures. google.com

Studies on UiO-66-F, a zirconium-based MOF, have included TGA to assess its thermal stability. rsc.org The analysis of a cerium-based analogue also involved thermogravimetric measurements to understand its thermal behavior. scispace.com The thermal stability of MOFs is generally influenced by the strength of the metal-ligand bond and the nature of the functional groups on the organic linker. google.com

| Material | Atmosphere | Heating Rate | Key Observation |

|---|---|---|---|

| Ce-UiO-66-F | Oxygen | 5 K min⁻¹ | Thermal decomposition profile determined. scispace.com |

| UiO-66-F | Not Specified | Not Specified | Thermal stability assessed as part of characterization. rsc.org |

Porosity and Surface Area Characterization in Advanced Materials

The Brunauer-Emmett-Teller (BET) theory is a widely used method for determining the specific surface area of a material from nitrogen adsorption-desorption isotherms measured at 77 K. This analysis is critical for porous materials like MOFs, where a high surface area is often a key feature for applications in gas storage and catalysis.

For MOFs incorporating the this compound linker, BET analysis is a standard characterization technique. A terbium-based UiO-66 analogue, Tb-UiO-66-F, was found to have a BET surface area of 790 m²/g. rsc.org In another study, a series of fluorinated UiO-66 materials were synthesized, and their BET surface areas were measured to understand the impact of the fluorine substitution on their porosity. researchgate.net These measurements are crucial for evaluating the textural properties of the MOFs. google.com

| Material | BET Surface Area (m²/g) |

|---|---|

| Tb-UiO-66-F | 790 rsc.org |

| UiO-66-F (from another study) | Data reported in broader study of fluorinated MOFs. researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Fluoroterephthalic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of 2-fluoroterephthalic acid. These methods are used to perform geometry optimization, where the molecule's lowest energy structure is determined.

A common approach involves using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G* or 6-311++G(d,p). The choice of functional and basis set allows for a balance between computational cost and accuracy. The process of geometry optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this would involve determining the precise orientation of the two carboxylic acid groups and the fluorine atom relative to the benzene (B151609) ring. Theoretical calculations predict a non-planar structure for similar substituted benzene derivatives, where the carboxylic groups are twisted out of the plane of the aromatic ring.

Table 1: Typical Parameters Calculated Using DFT for this compound

| Parameter | Description | Typical DFT Method |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable structure. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Calculates the frequencies of molecular vibrations, used to simulate IR and Raman spectra. | B3LYP/6-311++G(d,p) |

| Electronic Energy | The total energy of the molecule in its ground electronic state. | B3LYP/6-311++G(d,p) |

| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy, often calculated from vibrational analysis. | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD provides insights into how the molecule explores different shapes or conformations in various environments, such as in solution.

For a molecule like this compound, a key area of conformational analysis is the rotation around the single bonds connecting the carboxylic acid groups to the benzene ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. These simulations typically use a force field, a set of empirical energy functions, to describe the interactions between atoms. Analysis of the simulation trajectories can reveal the preferred orientations of the carboxylic groups relative to each other and to the fluorine substituent. This information is crucial for understanding how the molecule might interact with other molecules or bind to a receptor site.

Electronic Structure Analysis and Charge Distribution Studies

The electronic structure of this compound dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in the molecule. This analysis for this compound would reveal the charge distribution resulting from the electronegative fluorine and oxygen atoms. The fluorine atom and the oxygen atoms of the carboxyl groups are expected to carry partial negative charges, while the adjacent carbon atoms and the acidic hydrogen atoms would carry partial positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its sites for electrophilic and nucleophilic attack. Theoretical studies on similar molecules have utilized DFT methods with the B3LYP functional and 6-311+G(d,p) basis set for reliable charge distribution analysis.

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; higher energy means more reactive as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; lower energy means more reactive as an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Identifies electrophilic (positive) and nucleophilic (negative) sites within the molecule. |

Prediction of Reaction Mechanisms and Energetic Pathways

Theoretical calculations are powerful tools for predicting the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy barrier of the reaction, which is a critical factor in reaction kinetics.